

3-Chloro-4-nitropyridine N-oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-nitropyridine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **3-Chloro-4-nitropyridine N-oxide**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, chemical formula, and physicochemical properties. A comprehensive experimental protocol for its synthesis and characterization is provided, including spectroscopic analysis based on typical data for related compounds. Safety and handling precautions are also outlined.

Molecular Structure and Properties

3-Chloro-4-nitropyridine N-oxide is a derivative of pyridine N-oxide containing both a chloro and a nitro substituent. The presence of the N-oxide functional group and the electron-withdrawing nitro and chloro groups significantly influences the electronic properties and reactivity of the pyridine ring.

Molecular Formula: $C_5H_3ClN_2O_3$

Molecular Weight: 174.54 g/mol

CAS Number: 76439-45-7

Physicochemical Data

The following table summarizes key physicochemical properties of **3-Chloro-4-nitropyridine N-oxide**.

Property	Value	Reference
Appearance	Yellow solid	[1]
Melting Point	115 °C	
Boiling Point	425.5 °C at 760 mmHg (Predicted)	
Density	1.6 g/cm ³ (Predicted)	
Solubility	Soluble in chloroform and ethyl alcohol.	[2]

Synthesis and Characterization

The synthesis of **3-Chloro-4-nitropyridine N-oxide** can be achieved through a one-step oxidation and nitration of 3-chloropyridine. This method offers a more direct route compared to a two-step process involving the initial synthesis of 3-chloropyridine N-oxide followed by nitration.[2]

Experimental Protocol: One-Step Synthesis

This protocol is adapted from a patented method for the one-step synthesis of halo-4-nitropyridine-N-oxides.[2]

Materials:

- 3-Chloropyridine
- Glacial Acetic Acid
- Acetic Anhydride
- 30% Hydrogen Peroxide

- Concentrated Sulfuric Acid
- Maleic Anhydride
- Sodium Pyrosulfate
- Sodium Nitrate
- 50% Sodium Hydroxide Solution
- Chloroform
- Ethyl Alcohol

Procedure:

- Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2.4 moles of 3-chloropyridine to a mixture of approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate at room temperature with stirring.[2]
- Oxidation: To the stirred mixture, add approximately 0.9 L of 30% hydrogen peroxide. Heat the reaction mixture to 50 °C and maintain for 30 minutes.[2]
- Nitration: After the initial oxidation period, add sodium nitrate to the reaction mixture to facilitate nitration.[2]
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of 8 with a 50% sodium hydroxide solution. This will precipitate the crude product.[2]
- Isolation: Collect the precipitated yellow solid by suction filtration.
- Purification: The crude **3-Chloro-4-nitropyridine N-oxide** can be purified by recrystallization from a chloroform-ethyl alcohol mixture to yield the pure product.[2]

Spectroscopic Characterization

2.2.1. ^1H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum of **3-Chloro-4-nitropyridine N-oxide** in a suitable solvent (e.g., CDCl_3) is expected to show three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide groups.

- H-2: Expected to be a doublet, downfield due to the proximity to the N-oxide and the inductive effect of the chloro group.
- H-5: Expected to be a doublet of doublets.
- H-6: Expected to be a doublet, downfield due to the proximity to the N-oxide.

2.2.2. ^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the substituents.

- C-2 & C-6: Expected to be deshielded due to the adjacent N-oxide.
- C-3: The carbon bearing the chlorine atom will show a characteristic chemical shift.
- C-4: The carbon attached to the nitro group will be significantly deshielded.
- C-5: Expected to be the most upfield of the aromatic carbons.

2.2.3. IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)
N-O Stretch (N-oxide)	~1250 - 1300
Asymmetric NO ₂ Stretch	~1550 - 1475
Symmetric NO ₂ Stretch	~1360 - 1290
C-Cl Stretch	~800 - 600
Aromatic C-H Stretch	~3100 - 3000
Aromatic C=C & C=N Stretch	~1600 - 1450

The N-O stretching vibration of the N-oxide is a characteristic feature.[\[3\]](#) The nitro group will show strong and distinct asymmetric and symmetric stretching bands.[\[4\]](#)[\[5\]](#)

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum of **3-Chloro-4-nitropyridine N-oxide** is expected to show a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, leading to a significant [M-16]⁺ peak.[\[6\]](#)[\[7\]](#) Further fragmentation may involve the loss of the nitro group (NO₂) and the chlorine atom.

Predicted Fragmentation Pathways:

- [M]⁺• → [M-O]⁺• + O (Loss of oxygen from the N-oxide)
- [M]⁺• → [M-NO₂]⁺ + NO₂ (Loss of the nitro group)
- [M]⁺• → [M-Cl]⁺ + Cl• (Loss of a chlorine radical)
- [M-O]⁺• → [M-O-NO₂]⁺ + NO₂

Biological Activity and Applications in Drug Development

Pyridine N-oxides are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[\[8\]](#) The nitro group in nitropyridine derivatives

can also contribute to their biological effects. While specific biological activities for **3-Chloro-4-nitropyridine N-oxide** are not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs. It can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9]

Safety and Handling

3-Chloro-4-nitropyridine N-oxide and related nitro compounds should be handled with care due to their potential toxicity and reactivity.

General Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13][14]
- Avoid inhalation of dust and contact with skin and eyes.[10][11][12]
- Keep away from heat, sparks, and open flames. Nitro compounds can be energetic.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

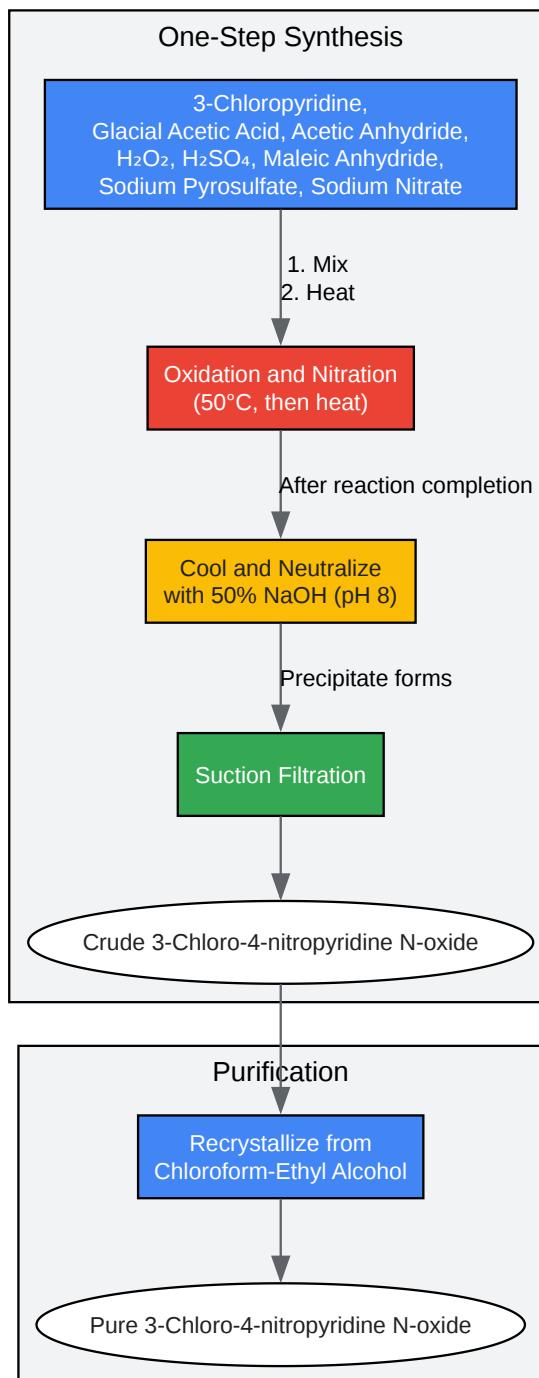
In Case of Exposure:

- Skin Contact: Immediately wash the affected area with plenty of soap and water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.
- Ingestion: Seek immediate medical attention.

Experimental and Logical Workflows

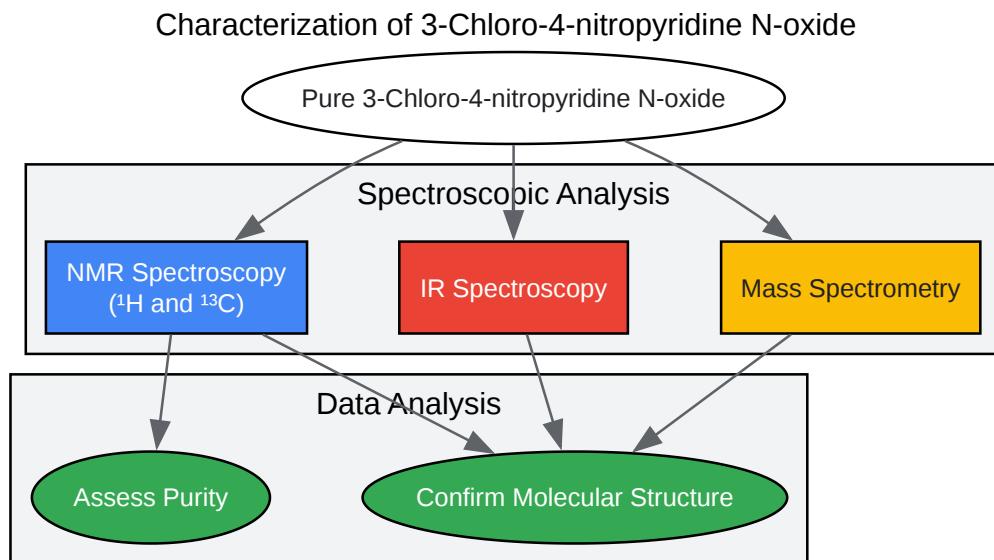
Synthesis and Purification Workflow

Synthesis and Purification of 3-Chloro-4-nitropyridine N-oxide

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Caption: Workflow for the synthesis and purification of **3-Chloro-4-nitropyridine N-oxide**.

Characterization Workflow



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Caption: Workflow for the characterization of **3-Chloro-4-nitropyridine N-oxide**.

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